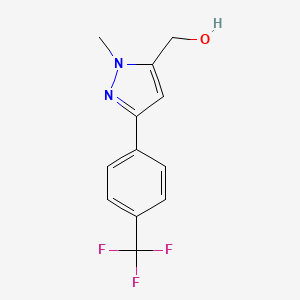

(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol

概要

説明

“(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol” is a chemical compound with the linear formula C18H15F3N2OS . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . Another study reported the synthesis of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol analogues .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C18H15F3N2OS/c1-23-17(25-14-9-5-8-13(10-14)18(19,20)21)15(11-24)16(22-23)12-6-3-2-4-7-12/h2-10,24H,11H2,1H3 .

Chemical Reactions Analysis

While specific chemical reactions involving “(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol” are not available, similar compounds have been studied. For example, the reactions of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields .

科学的研究の応用

Ultrasonics in Synthesis

A study demonstrated the use of ultrasonics in synthesizing a series of dihydropyrazole derivatives with 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)methanol structure. The methodology offered advantages like simple work-up, shorter reaction times, and good yields, marking a significant improvement over traditional synthesis methods (Trilleras et al., 2013).

Structural Studies

Isomorphous structures involving methyl- and chloro-substituted small heterocyclic analogues, including 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)methanol derivatives, were studied. These structures exhibited extensive disorder, a factor that can complicate automatic isomorphism detection during data mining in structural databases (Swamy et al., 2013).

X-ray Crystallography

The crystal structure of certain derivatives of 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)methanol has been analyzed through X-ray crystallography. This included the identification of novel disulfide with a "U" conformation, shedding light on the intricate structural details of these compounds (Liu et al., 2005).

Antimicrobial Applications

Certain derivatives synthesized from 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)methanol have demonstrated significant antimicrobial activity. For example, compounds containing a methoxy group exhibited high antimicrobial activity, indicating the potential use of these compounds in medical applications (Kumar et al., 2012).

Biological Activities

Derivatives of 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)methanol have also been found to exhibit favorable herbicidal and insecticidal activities. This highlights the versatility of these compounds in various biological applications, not limited to the medical field (Wang et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

While specific future directions for this compound are not available, the development of fluorinated organic chemicals is becoming an increasingly important research topic . Fluorinated fused-ring pyrazoles may possess medicinally useful properties , and it is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .

特性

IUPAC Name |

[2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O/c1-17-10(7-18)6-11(16-17)8-2-4-9(5-3-8)12(13,14)15/h2-6,18H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFNWGFKSVNBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol | |

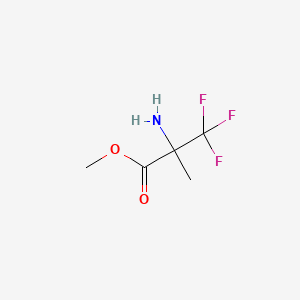

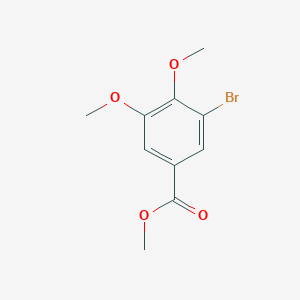

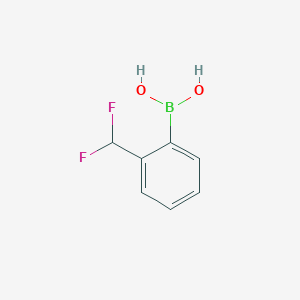

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

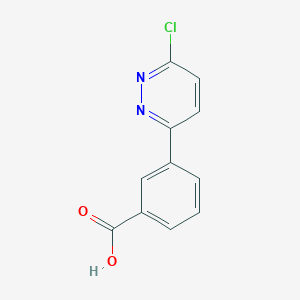

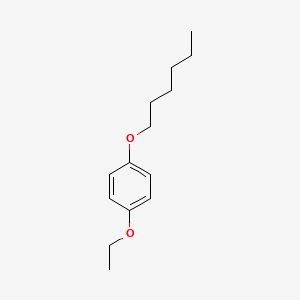

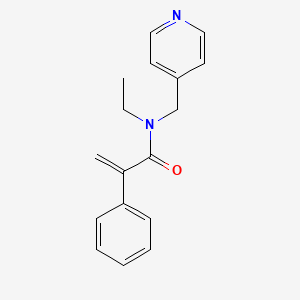

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

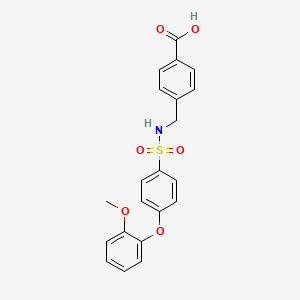

![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1417992.png)

![4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1417993.png)

![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid](/img/structure/B1417995.png)